Cas no 2228453-02-7 (2-2-(methylsulfanyl)phenylethanimidamide)

2-2-(methylsulfanyl)phenylethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-2-(methylsulfanyl)phenylethanimidamide
- EN300-1756498
- 2228453-02-7
- 2-[2-(methylsulfanyl)phenyl]ethanimidamide
-
- インチ: 1S/C9H12N2S/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
- InChIKey: BUKOLXKLZPYGED-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1CC(=N)N
計算された属性
- せいみつぶんしりょう: 180.07211956g/mol
- どういたいしつりょう: 180.07211956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 75.2Ų
2-2-(methylsulfanyl)phenylethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756498-0.5g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1756498-1.0g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1756498-0.25g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1756498-0.05g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1756498-5g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1756498-1g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1756498-10.0g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1756498-2.5g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1756498-10g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1756498-0.1g |
2-[2-(methylsulfanyl)phenyl]ethanimidamide |
2228453-02-7 | 0.1g |
$867.0 | 2023-09-20 |
2-2-(methylsulfanyl)phenylethanimidamide 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-2-(methylsulfanyl)phenylethanimidamideに関する追加情報
Exploring the Properties and Applications of 2-2-(Methylsulfanyl)phenylethanimidamide (CAS No. 2228453-02-7)
The compound 2-2-(Methylsulfanyl)phenylethanimidamide, identified by the CAS registry number CAS No. 2228453-02-7, is a fascinating molecule with a unique structure and a range of potential applications in various fields. This compound, often referred to as methylsulfanylphenylethanimidamide, has garnered attention in recent years due to its promising properties and versatility in chemical synthesis.
At its core, the molecule consists of a phenyl ring substituted with a methylsulfanyl group (-SMe) at the 2-position, connected to an ethanimidamide moiety. This structural arrangement imparts distinct electronic and steric properties, making it suitable for diverse chemical reactions and applications. The presence of the methylsulfanyl group introduces sulfur into the molecule, which can influence its reactivity and stability under various conditions.
Recent studies have highlighted the potential of 2-2-(Methylsulfanyl)phenylethanimidamide in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive compounds, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo various nucleophilic substitutions and condensation reactions makes it an ideal precursor for creating complex molecular architectures.
In addition to its role in drug discovery, methylsulfanylphenylethanimidamide has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport characteristics, paving the way for their integration into next-generation electronic devices.
The synthesis of CAS No. 2228453-02-7 involves a multi-step process that typically begins with the preparation of the methylsulfanylphenyl derivative, followed by coupling with an appropriate ethanimidamide precursor. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for maintaining the compound's integrity and functionality.
One of the most intriguing aspects of this compound is its reactivity under different chemical conditions. For instance, under mild acidic conditions, it can undergo hydrolysis to yield corresponding carboxylic acids or amides, depending on the reaction setup. This versatility allows chemists to tailor its properties for specific applications, further enhancing its utility in research and industry.
From an environmental standpoint, studies have shown that methylsulfanylphenylethanimidamide exhibits moderate biodegradability under aerobic conditions, making it a more sustainable option compared to some other synthetic compounds. This characteristic aligns with growing global efforts to develop eco-friendly chemical products.
In conclusion, CAS No. 2228453-02-7, or methylsulfanylphenylethanimidamide, stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and potential for further functionalization position it as a key player in modern chemical research and development.
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